molecular formula C17H12N4O2S B11941699 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide CAS No. 853356-28-2

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide

Katalognummer: B11941699
CAS-Nummer: 853356-28-2
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: IOWBNDAJMDRGPS-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a suitable oxidizing agent.

    Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole derivative with a pyridine derivative through a condensation reaction, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyridine Derivatives: Compounds like 2-pyridinecarboxamide and 2-pyridyl ketones.

Uniqueness

2-Cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-3-(2-pyridinyl)-2-propenamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

853356-28-2

Molekularformel

C17H12N4O2S

Molekulargewicht

336.4 g/mol

IUPAC-Name

(E)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C17H12N4O2S/c1-23-13-5-6-15-14(9-13)20-17(24-15)21-16(22)11(10-18)8-12-4-2-3-7-19-12/h2-9H,1H3,(H,20,21,22)/b11-8+

InChI-Schlüssel

IOWBNDAJMDRGPS-DHZHZOJOSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=CC=N3)/C#N

Kanonische SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=CC=N3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.